[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c6-4-7-2-8-5(9-4)12-1-3(10)11/h2H,1H2,(H,10,11)(H2,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMGCWBUHRJMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)SCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227165 | |
| Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-19-1 | |
| Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with thioglycolic acid in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group or the thioglycolic acid moiety is replaced by other functional groups.
Oxidation and Reduction: The sulfur atom in the thioglycolic acid moiety can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as sodium carbonate or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazine ring .
Scientific Research Applications
Pharmaceutical Development
The compound exhibits significant biological activities that make it a candidate for drug development:
- Mechanism of Action : [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid functions through nucleophilic attack by the sulfur atom on cysteine residues in proteins, forming stable covalent bonds. This mechanism is crucial for the isolation and identification of modified proteins using proteomic techniques.
- Biological Activities : Research indicates that this compound may possess antimicrobial and anticancer properties. Its ability to inhibit specific enzyme activities has been observed, making it relevant in cancer therapy and antimicrobial research.
Bioconjugation Chemistry
The compound serves as a versatile tool in bioconjugation:
- Linker Molecule : The functional groups in this compound allow it to act as a linker for attaching biomolecules such as antibodies and peptides to other molecules. This capability is essential for creating complex bioconjugates with tailored properties.
- Affinity Chromatography : It can be utilized as a ligand in affinity chromatography for the purification of specific biomolecules. By coupling the amine group to a solid support, researchers can create an affinity matrix to selectively capture target biomolecules.
Proteomics Research
The compound plays a significant role in proteomics:
- Biochemical Analysis : In proteomics research, this compound is used to study interactions with various biological targets. Its binding affinity to enzymes involved in metabolic pathways provides insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may act by inhibiting key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Triazine Derivatives
- Example: 2-(4-((4-((Cyclohexylmethyl)amino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetic acid (Compound 5, ) Key Differences: Additional substitutions (cyclohexylmethyl, fluorobenzylamino) on the triazine ring increase steric bulk and lipophilicity (log P ≈ 3.5) compared to the simpler amino-triazine-thioacetic acid structure. Impact: Enhanced binding affinity to hydrophobic enzyme pockets but reduced aqueous solubility .
Thiazole and Thiadiazole Derivatives
- Example: 2-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid () Key Differences: Replacement of triazine with a thiazole ring introduces a five-membered heterocycle with a sulfur atom, altering electronic properties. The trifluoromethyl group increases electronegativity. Impact: Higher metabolic stability due to fluorine’s electron-withdrawing effects but reduced hydrogen-bonding capacity compared to the amino-triazine core .
Quinoline Derivatives
- Example: 2-((6-R-quinolin-4-yl)thio)acetic acid () Key Differences: The fused benzene-pyridine system in quinoline provides a larger aromatic surface for π-π interactions. Sodium salts (e.g., QAC-5) exhibit higher bioavailability but increased toxicity (15–20% reduction in sperm motility) compared to the parent acid .
Substituent Effects on Bioactivity and Toxicity
- Key Trends: Amino groups (e.g., target compound) reduce toxicity compared to halogens (e.g., QAC-5’s 15–20% sperm motility reduction) . Alkoxy substituents (e.g., QAC-3, QAC-4) lower toxicity by enhancing hydrophilicity (log D ~0.5 at pH 7) .
Physicochemical and Pharmacokinetic Properties
- log P and log D: The target compound’s calculated log P (~1.8) falls within Lipinski’s optimal range (log P < 5), suggesting favorable membrane permeability. Quinoline derivatives with alkoxy groups (log D ~0.5) exhibit better aqueous solubility but require sodium salt formulations for bioavailability .
- Acid vs. Ester Derivatives :
- Ester prodrugs (e.g., methyl ester in , compound 4) improve oral absorption but require hydrolysis for activation. The target compound’s free carboxylic acid enhances target engagement but may limit gastrointestinal absorption .
Biological Activity
[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 186.19 g/mol. The compound features a triazine ring substituted with an amino group and a thioacetic acid moiety, which may contribute to its diverse biological activities.
1. Anticancer Activity
Research has demonstrated that compounds containing the triazine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting various cancer cell lines.
Table 1: Anticancer Activity of Triazine Derivatives
| Compound | Cell Line Tested | IC (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | HCT-116 (Colon Cancer) | 11 | 3.1 |
| Compound B | MCF-7 (Breast Cancer) | 15 | 2.0 |
| Compound C | HeLa (Cervical Cancer) | 18 | 4.0 |
These compounds exhibited IC values ranging from 11 µM to 18 µM against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .
2. Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes associated with tumor growth. For example, studies have shown that certain derivatives can inhibit human carbonic anhydrase (hCA), particularly isoforms hCA IX and hCA XII, which are overexpressed in tumors.
Table 2: Enzyme Inhibition by Triazine Derivatives
| Compound | Enzyme Target | Inhibition Constant (K) (nM) |
|---|---|---|
| Compound D | hCA IX | 4.4 |
| Compound E | hCA XII | 5.9 |
These findings suggest that the compound may play a role in targeting tumor-associated enzymes, providing a pathway for therapeutic development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Studies have indicated that the presence of specific substituents on the triazine ring enhances cytotoxicity and selectivity against cancer cells.
Key Findings in SAR:
- Substituent Effects: The introduction of electron-withdrawing groups has been shown to improve the anticancer activity of triazine derivatives.
- Ring Modifications: Alterations in the triazine structure can lead to variations in enzyme inhibition potency and selectivity ratios.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
- In Vitro Study: A study involving the treatment of HCT-116 cells with varying concentrations of this compound revealed dose-dependent cytotoxic effects.
- In Vivo Study: Animal models treated with derivatives showed reduced tumor growth rates compared to controls, supporting the compound's potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid, and how are intermediates characterized?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of similar triazine-thioacetic acids are synthesized by refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by precipitation and recrystallization . Intermediates are characterized using elemental analysis (to confirm stoichiometry) and IR spectroscopy (to identify functional groups like thioether or carboxylic acid). Chromatographic methods (HPLC or TLC) verify purity .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound derivatives?
- Answer : IR spectroscopy is critical for identifying sulfur-containing groups (C-S stretch at ~600–700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹). NMR (¹H and ¹³C) resolves substituent positions on the triazine ring and acetic acid moiety. Mass spectrometry confirms molecular weight and fragmentation patterns .
Q. What in vitro models are used to assess antimicrobial activity for this compound?
- Answer : Standard assays include broth microdilution (to determine MIC against bacteria/fungi) and agar diffusion. For example, studies on analogous 1,2,4-triazole-thioacetic acids used Staphylococcus aureus and Candida albicans models . Stability under assay conditions (e.g., pH, temperature) must be verified via mass balance analysis to exclude degradation artifacts .
Advanced Research Questions
Q. How can computational methods predict pharmacokinetic properties of this compound derivatives?
- Answer : Quantum chemical calculations (e.g., DFT) estimate lipophilicity (log P) and distribution coefficients (log D) to predict membrane permeability. Tools like Molinspiration or SwissADME apply Lipinski’s "rule of five" to assess drug-likeness. For instance, derivatives with log D (pH 7) between −2 and +3 show optimal bioavailability . Toxicity prediction software (e.g., ProTox-II) evaluates hepatotoxicity or mutagenicity risks .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Answer : Discrepancies may arise from variations in substituent patterns (e.g., methoxy vs. hydroxy groups) or assay conditions (e.g., inoculum size, solvent polarity). Meta-analyses should standardize data using cheminformatics tools (e.g., PCA or QSAR models) to correlate structural features with activity. For example, 2,4-dimethoxyphenyl substituents enhance antifungal activity in triazole derivatives, while 3,4-dimethoxy groups reduce potency .
Q. How does derivatization (e.g., esterification, salt formation) influence bioavailability and toxicity?
- Answer : Sodium salts of thioacetic acids exhibit higher solubility and bioavailability but increased toxicity due to enhanced ionization. For example, the sodium salt of 2-((quinolin-4-yl)thio)acetic acid showed 15–20% higher toxicity than its acid form in sperm motility assays . Esterification (e.g., methyl esters) improves membrane permeability but may require enzymatic activation in vivo .
Q. What role do methoxy substituents play in modulating biological activity?
- Answer : Methoxy groups on phenyl rings enhance antimicrobial activity by increasing lipophilicity and target binding. For instance, 2,4-dimethoxyphenyl-substituted triazole-thioacetic acids showed MIC values of 4–8 µg/mL against S. aureus, outperforming non-substituted analogs . However, bulky substituents (e.g., 3,4,5-trimethoxy) may sterically hinder target interactions .
Q. How to design stability studies for this compound under varying conditions?
- Answer : Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) assess thermal and hydrolytic stability. Mass balance analysis (HPLC) quantifies degradation products; for example, acidic conditions may cleave the thioether bond, yielding 4-amino-1,3,5-triazine and mercaptoacetic acid . Photostability is tested via ICH Q1B guidelines using UV-Vis irradiation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
